molecular formula C21H21NO3S2 B5048959 5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5048959
M. Wt: 399.5 g/mol
InChI Key: ZHYBVSHZWTYHKA-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as ETPTZ, is a synthetic compound that belongs to the thiazolidinone family. It is widely used in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation and oxidative stress. 5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. 5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic applications. It is also relatively easy to synthesize and can form complexes with various drugs. However, one of the limitations of using 5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate its potential use as a drug delivery system for various drugs. Another direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one and its potential side effects.
Conclusion
In conclusion, 5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and antitumor properties. 5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction process and has several advantages and limitations for lab experiments. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction process. The first step involves the reaction between 4-ethylphenol and 3-chloropropylphenoxypropylamine in the presence of a base to form 3-(4-ethylphenoxy)propylamine. The second step involves the reaction between 3-(4-ethylphenoxy)propylamine and 2-bromobenzaldehyde in the presence of a base to form 5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one.

Scientific Research Applications

5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. 5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has also been investigated for its potential use as a drug delivery system due to its ability to form complexes with various drugs.

properties

IUPAC Name

(5E)-5-[[2-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S2/c1-2-15-8-10-17(11-9-15)24-12-5-13-25-18-7-4-3-6-16(18)14-19-20(23)22-21(26)27-19/h3-4,6-11,14H,2,5,12-13H2,1H3,(H,22,23,26)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYBVSHZWTYHKA-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCCCOC2=CC=CC=C2/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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